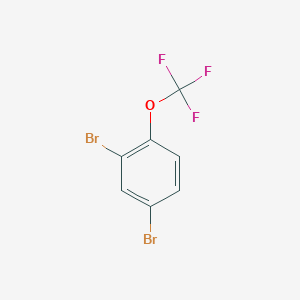

2,4-Dibromo-1-(trifluoromethoxy)benzene

Übersicht

Beschreibung

2,4-Dibromo-1-(trifluoromethoxy)benzene (CAS: 1840-97-7) is a halogenated aromatic compound featuring two bromine atoms at the 2- and 4-positions and a trifluoromethoxy (-OCF₃) group at the 1-position. Its molecular formula is C₇H₃Br₂F₃O, with a molecular weight of 336.35 g/mol (approximated based on analogs in ). The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the compound's stability and reactivity in cross-coupling reactions. It is commercially available in high purity grades, including pharmaceutical and semiconductor grades, underscoring its utility in organic synthesis and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-(trifluoromethoxy)benzene typically involves the bromination of 1-(trifluoromethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or iron(III) bromide (FeBr3), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the continuous addition of bromine to a reaction mixture containing 1-(trifluoromethoxy)benzene and a catalyst, ensuring consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dibromo-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of dihalogenated or monohalogenated derivatives.

Substitution: Replacement of bromine atoms with other functional groups, leading to the formation of various derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2,4-Dibromo-1-(trifluoromethoxy)benzene serves as a key intermediate in the synthesis of various pharmaceuticals. Its trifluoromethoxy group enhances the bioactivity and stability of drug candidates.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized using this intermediate have shown efficacy against certain cancer cell lines by inhibiting specific pathways involved in tumor growth .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly herbicides and insecticides. The presence of bromine and trifluoromethoxy groups contributes to the potency and selectivity of these agents.

Table: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Application |

|---|---|---|

| Herbicide A | This compound derivative | Broadleaf weed control |

| Herbicide B | Trifluoromethoxy-based compound | Selective grass control |

Material Science Applications

In materials science, this compound is explored for its potential in liquid crystal displays (LCDs) and other electronic materials due to its unique electronic properties.

Case Study: Liquid Crystal Displays

Studies have demonstrated that incorporating this compound into liquid crystal formulations can enhance the response time and thermal stability of LCDs. The trifluoromethoxy group plays a crucial role in improving the alignment of liquid crystals .

Synthesis and Production

The synthesis of this compound typically involves halogenation and subsequent reactions to introduce the trifluoromethoxy group. Various methods have been documented, including:

- Halogenation : Utilizing bromine in the presence of a catalyst.

- Fluorination : Using anhydrous hydrogen fluoride to introduce the trifluoromethoxy group.

Table: Synthesis Methods

| Method | Reactants | Yield (%) |

|---|---|---|

| Halogenation | Benzene + Bromine + Catalyst | 85 |

| Fluorination | Halogenated product + Anhydrous HF | 90 |

Wirkmechanismus

The mechanism by which 2,4-Dibromo-1-(trifluoromethoxy)benzene exerts its effects depends on the specific application

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-Bromo-4-(trifluoromethoxy)benzene

- Structure : Single bromine at the 4-position and trifluoromethoxy at the 1-position.

- Reactivity: Demonstrated high efficacy in Pd-catalyzed direct arylations with heteroarenes (e.g., thiophenes, imidazoles), achieving yields up to 95% under optimized conditions. The mono-bromo structure allows for selective coupling without steric hindrance from adjacent halogens .

- Applications : Preferred for synthesizing pharmaceuticals due to its high regioselectivity and compatibility with phosphine-free catalysts .

- Key Difference : Lacks the second bromine at the 2-position, limiting its utility in sequential coupling reactions compared to the dibromo analog.

2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene

- Structure : Chloro-difluoromethoxy (-OCHF₂Cl) group replaces trifluoromethoxy.

- Molecular Formula : C₇H₃Br₂ClF₂O (CAS: 1417567-44-2; molecular weight: 336.35 g/mol) .

- Applications: Limited data, but structural similarity suggests use in halogen-exchange reactions or as a building block for agrochemicals.

4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene

- Structure : Combines difluoromethoxy (-OCHF₂) and trifluoromethyl (-CF₃) groups.

- CAS : 954236-13-6 .

- Reactivity : The difluoromethoxy group offers moderate electron withdrawal, while the trifluoromethyl group provides steric bulk. This may hinder coupling reactions compared to the trifluoromethoxy analog.

- Applications : Likely used in specialty materials where both fluorine and bromine functionalities are required.

2,4-Dibromo-1-(4-bromophenoxy)benzene (BDE-28)

- Structure : Bromodiphenyl ether with three bromine atoms (CAS: 41318-75-6).

- Environmental Impact : Classified as a food contaminant due to persistence and bioaccumulation .

- Key Difference : The ether linkage and absence of fluorine atoms result in distinct degradation pathways and higher environmental toxicity compared to fluorinated analogs like 2,4-dibromo-1-(trifluoromethoxy)benzene.

Comparative Analysis Table

Biologische Aktivität

2,4-Dibromo-1-(trifluoromethoxy)benzene (CAS No. 1840-97-7) is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a benzene ring substituted with two bromine atoms and a trifluoromethoxy group. Its molecular formula is C7H3Br2F3O, which contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The presence of halogen atoms can enhance the compound's ability to interact with microbial cell membranes and DNA, leading to inhibition of growth or cell death.

- Cytotoxic Effects : Studies indicate that halogenated compounds can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways.

- Enzyme Inhibition : The trifluoromethoxy group may play a role in modulating enzyme activity, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function .

Cytotoxicity in Cancer Cells

In vitro studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were determined to be approximately 25 µM for MCF-7 cells and 30 µM for A549 cells. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key characteristics:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | MCF-7: 25 µM | Apoptosis induction |

| 2-Bromo-4-chloroaniline | Moderate | MCF-7: 35 µM | DNA intercalation |

| Trifluoromethylbenzene | Low | MCF-7: >50 µM | Reactive oxygen species generation |

Q & A

Basic Questions

Q. What are the recommended synthetic methods for preparing 2,4-Dibromo-1-(trifluoromethoxy)benzene, and what are the critical reaction parameters?

Methodological Answer: The synthesis of brominated trifluoromethoxybenzene derivatives typically involves sequential electrophilic aromatic substitution (EAS) or halogenation of a pre-functionalized aromatic ring. For example:

- Step 1: Introduce the trifluoromethoxy group via nucleophilic displacement (e.g., replacing a nitro or halogen group) using trifluoromethylating agents like HCF₃ or CF₃O⁻ under anhydrous conditions .

- Step 2: Bromination is performed using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) at controlled temperatures (0–25°C). The trifluoromethoxy group’s strong electron-withdrawing nature directs bromination to para/meta positions, but steric and electronic effects from existing substituents must be considered .

Critical Parameters:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 0–25°C (bromination) | |

| Catalyst | FeBr₃ (for EAS) | |

| Solvent | DCM or THF (anhydrous) | |

| Reaction Time | 12–24 hours (monitored via TLC) |

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer: Combined analytical techniques are essential:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- Elemental Analysis: Validate %C, %H, and %Br to confirm stoichiometry.

Q. What factors influence the regioselectivity of further functionalization reactions on this compound?

Methodological Answer: The trifluoromethoxy group is a strong electron-withdrawing, meta-directing substituent, while bromine is ortho/para-directing but deactivating. In this compound:

- Electronic Effects: The CF₃O group at position 1 directs incoming electrophiles to position 3 (meta), but steric hindrance from bromines at 2 and 4 may limit accessibility.

- Steric Considerations: Bromine at position 2 blocks ortho substitution relative to CF₃O, favoring para (position 4) or meta (position 3) sites. However, position 4 is already occupied, leaving position 5 or 6 as potential targets .

Experimental Control:

- Use bulky directing groups (e.g., -SiMe₃) to override electronic effects.

- Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for selective functionalization .

Q. What are the key safety considerations for handling this compound in laboratory settings?

Methodological Answer: Brominated aromatics are toxic and corrosive. Key protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite.

- First Aid:

Q. How do bromine and trifluoromethoxy groups affect the compound’s stability under varying storage conditions?

Methodological Answer:

- Photostability: Bromine increases susceptibility to UV degradation. Store in amber glass at –20°C .

- Hydrolytic Stability: The CF₃O group is hydrolytically stable, but bromine may undergo nucleophilic displacement in polar protic solvents (e.g., H₂O/EtOH). Use anhydrous solvents for long-term storage .

Eigenschaften

IUPAC Name |

2,4-dibromo-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHVOILWGQCNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.